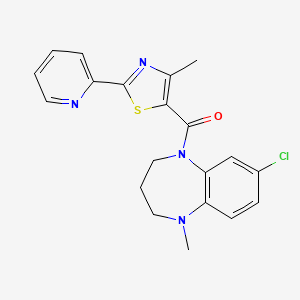
(7-chloro-1-methyl-3,4-dihydro-2H-1,5-benzodiazepin-5-yl)-(4-methyl-2-pyridin-2-yl-1,3-thiazol-5-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(7-chloro-1-methyl-3,4-dihydro-2H-1,5-benzodiazepin-5-yl)-(4-methyl-2-pyridin-2-yl-1,3-thiazol-5-yl)methanone: is a complex organic compound that features a benzodiazepine core fused with a thiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
. One common approach is to first synthesize the 7-chloro-1-methyl-3,4-dihydro-2H-1,5-benzodiazepin-5-yl moiety through a cyclization reaction involving an appropriate amine and a chloro-substituted precursor. Subsequently, the thiazole ring can be introduced via a condensation reaction with a suitable thioamide[_{{{CITATION{{{_3{Synthesis of novel thiazole, pyranothiazole, thiazolo 4,5-.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet pharmaceutical standards.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: : The compound can be reduced at specific sites, such as the nitrogen atoms in the benzodiazepine ring.
Substitution: : Various substituents can be introduced at different positions on the benzodiazepine and thiazole rings.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), and potassium permanganate.
Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: : Reagents such as alkyl halides, acyl chlorides, and amines can be used for substitution reactions.
Major Products Formed
Oxidation: : Thiazole sulfoxides and sulfones.
Reduction: : Reduced benzodiazepine derivatives.
Substitution: : Substituted benzodiazepine and thiazole derivatives.
Aplicaciones Científicas De Investigación
Medicine: : It may serve as a lead compound for the development of new pharmaceuticals, particularly in the area of central nervous system (CNS) drugs.
Biology: : The compound can be used as a tool in biological studies to understand the interaction of benzodiazepines with biological targets.
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Industry: : Potential use in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets, such as receptors or enzymes in the CNS. The benzodiazepine moiety is known to modulate the activity of gamma-aminobutyric acid (GABA) receptors, which play a key role in regulating neuronal excitability.
Comparación Con Compuestos Similares
This compound is unique due to its specific structural features, including the chloro-substituted benzodiazepine and the methylated thiazole ring. Similar compounds include:
Benzodiazepines: : Commonly used as anxiolytics, sedatives, and anticonvulsants.
Thiazole derivatives: : Known for their antimicrobial and anticancer properties.
Propiedades
IUPAC Name |
(7-chloro-1-methyl-3,4-dihydro-2H-1,5-benzodiazepin-5-yl)-(4-methyl-2-pyridin-2-yl-1,3-thiazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4OS/c1-13-18(27-19(23-13)15-6-3-4-9-22-15)20(26)25-11-5-10-24(2)16-8-7-14(21)12-17(16)25/h3-4,6-9,12H,5,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRMUHFQWEBEMFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=N2)C(=O)N3CCCN(C4=C3C=C(C=C4)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-benzyl-N-[2-[(2S)-2-(hydroxymethyl)piperidin-1-yl]ethyl]methanesulfonamide](/img/structure/B6622479.png)
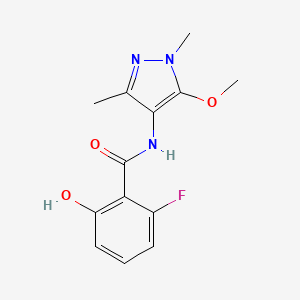
![1-[(2-cyclopropyl-1,3-thiazol-5-yl)methyl]-N-methyl-2,3-dihydroindole-5-sulfonamide](/img/structure/B6622486.png)
![N-[4-(dimethylamino)phenyl]-2-fluoro-6-hydroxy-N-methylbenzamide](/img/structure/B6622489.png)
![1-(4-bromo-2-chlorophenyl)-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-N-methylmethanamine](/img/structure/B6622492.png)
![5-[[(3-Fluoropyridin-4-yl)amino]methyl]thiophene-3-carbonitrile](/img/structure/B6622513.png)
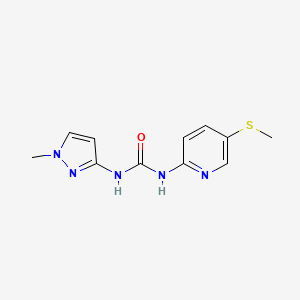
![3-chloro-2-methyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]pyridin-4-amine](/img/structure/B6622527.png)
![N-methyl-N-[[4-(5-methyl-1,2-oxazol-4-yl)-1,3-thiazol-2-yl]methyl]benzamide](/img/structure/B6622533.png)
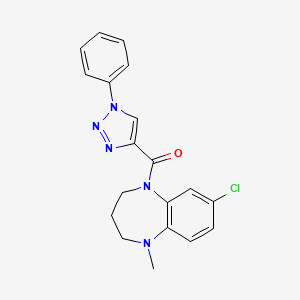

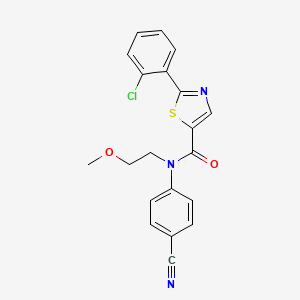
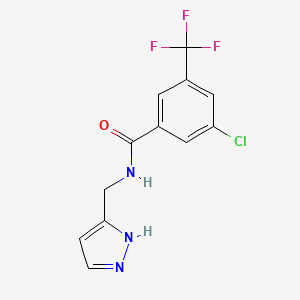
![3-[(3-Pyrazol-1-ylphenyl)methylamino]benzenesulfonamide](/img/structure/B6622573.png)
